REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([OH:12])[CH2:9][CH2:10]Cl)[CH3:2].[C:17]1(=[O:27])[NH:21][C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12.[K]>>[CH2:1]([O:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([OH:12])[CH2:9][CH2:10][N:21]1[C:20](=[O:22])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]2[C:17]1=[O:27])[CH3:2] |f:1.2,^1:27|
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Name
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1-(2-ethoxyphenoxy)-4-chloro-2-butanol
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Quantity
|
0.12 mol
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Type
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reactant
|
Smiles
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C(C)OC1=C(OCC(CCCl)O)C=CC=C1
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Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
A mixture of 30 g
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Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with 250 ml
|
Type
|
CUSTOM
|
Details
|
A crystalline solid separated from the toluene
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Type
|
EXTRACTION
|
Details
|
extract when
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from toluene and melted at 93°-95° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(OCC(CCN2C(C=3C(C2=O)=CC=CC3)=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |